Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-3-8(12-6-7)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFGZABZRQMKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclobutanamine, 1 5 Bromo 2 Pyridinyl
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- suggests several plausible synthetic routes. The most logical and common disconnection is at the C-C bond connecting the pyridine (B92270) ring and the cyclobutane (B1203170) group. This disconnection leads to two primary synthons: a 5-bromo-2-pyridinyl electrophile (or nucleophile) and a 1-aminocyclobutyl nucleophile (or electrophile).
A primary retrosynthetic pathway involves disconnecting the bond between the pyridine C2 position and the cyclobutane C1 position. This leads to a 5-bromo-2-substituted pyridine intermediate and a cyclobutylamine (B51885) equivalent. For instance, a Grignard reagent derived from a 2-halo-5-bromopyridine could react with cyclobutanone, followed by conversion of the resulting hydroxyl group to an amine. Alternatively, a more direct approach involves the reaction of a 2-halo-5-bromopyridine with 1-aminocyclobutane or a protected equivalent.
Another viable disconnection is the C-N bond of the amine, which would retrospectively lead to 1-(5-bromo-2-pyridinyl)cyclobutanone. This ketone intermediate could then undergo reductive amination to install the primary amine, yielding the final product. The synthesis of the ketone precursor would, in turn, rely on the reaction between a 5-bromo-2-pyridinyl organometallic species and a cyclobutanecarboxylic acid derivative.
These retrosynthetic strategies highlight the importance of efficiently preparing two key classes of intermediates: functionalized 5-bromo-2-substituted pyridines and cyclobutylamine building blocks.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts. This involves multi-step syntheses to create specifically functionalized pyridine and cyclobutane rings that can be coupled in a later step.
The 5-bromo-2-substituted pyridine core is a versatile platform for introducing the cyclobutanamine group. The specific functionality at the 2-position dictates the type of coupling reaction to be employed. Common intermediates include halo-, formyl-, and cyano-substituted pyridines.
Halogen atoms at the 2-position of the 5-bromopyridine ring are excellent leaving groups for nucleophilic substitution reactions or are readily converted into organometallic reagents.
2,5-Dibromopyridine (B19318) : A scalable process for preparing 2,5-dibromopyridine starts from 2-aminopyridine (B139424). The process involves bromination followed by a modified Sandmeyer reaction where the diazonium salt is treated with bromine, achieving a total yield of approximately 83%. heteroletters.org
5-Bromo-2-iodopyridine : This compound can be synthesized from the more accessible 2,5-dibromopyridine. The reaction involves heating 2,5-dibromopyridine with hydriodic acid and sodium iodide, resulting in a 55% yield after reflux and purification. chemicalbook.com The greater reactivity of the iodo-substituent makes this a valuable intermediate for metal-halogen exchange reactions. researchgate.net
5-Bromo-2,4-dichloropyridine : A synthetic route to this di-chlorinated pyridine uses 2-amino-4-chloropyridine (B16104) as the starting material. The process involves bromination with N-bromosuccinimide (NBS) to yield an intermediate, followed by a diazotization and chlorination sequence, resulting in a total yield greater than 50%. google.com
Table 1: Synthesis of 5-Bromo-2-halopyridine Intermediates
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2,5-Dibromopyridine | 2-Aminopyridine | 1. Bromine 2. HBr, NaNO₂, Bromine | ~83% | heteroletters.org |
| 5-Bromo-2-iodopyridine | 2,5-Dibromopyridine | Hydriodic acid, Sodium iodide | 55% | chemicalbook.com |
| 5-Bromo-2,4-dichloropyridine | 2-Amino-4-chloropyridine | 1. N-Bromosuccinimide 2. Diazotization/Chlorination | >50% | google.com |
The aldehyde functional group in 5-bromo-2-formylpyridine serves as an electrophilic handle for forming the crucial C-C bond with a cyclobutyl nucleophile, or it can be a precursor to other functionalities.
One common synthetic method involves a Grignard reaction. 2,5-Dibromopyridine is treated with a Grignard reagent like isopropyl magnesium chloride at low temperatures to selectively form the 5-bromo-2-pyridylmagnesium chloride. This intermediate is then quenched with N,N-dimethylformamide (DMF) to produce 5-bromo-2-formylpyridine. google.comchemicalbook.com An alternative procedure uses n-butyllithium for the metal-halogen exchange followed by reaction with DMF, affording the product in an 80% yield. chemicalbook.com
Table 2: Synthesis of 5-Bromo-2-formylpyridine
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. N,N-Dimethylformamide (DMF) | Not specified | google.com |
| 2,5-Dibromopyridine | 1. n-Butyllithium 2. N,N-Dimethylformamide (DMF) | 80% | chemicalbook.com |
Other functional groups at the 2-position provide alternative synthetic pathways. The cyano group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.
5-Bromopyridyl-2-magnesium Chloride : This Grignard reagent, which was not easily accessible previously, can be synthesized via an iodo-magnesium exchange reaction. 5-Bromo-2-iodopyridine is treated with a Grignard reagent like isopropylmagnesium chloride. This reactive intermediate can then be trapped with various electrophiles to introduce a range of functional groups at the 2-position. researchgate.net
Table 3: Synthesis of Other 5-Bromo-2-functionalized Pyridine Intermediates
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 5-Bromopyridine-2-carbonitrile | 2,5-Dibromopyridine | Sodium cyanide, Cuprous cyanide, DMSO | 75% | researchgate.netguidechem.com |
| 5-Bromopyridine-2-carbonitrile | 2-Amino-5-bromopyridine | Diazotization, Dehydration (POCl₃/Pyridine) | Not specified | oriprobe.com |
| 5-Bromopyridyl-2-magnesium Chloride | 5-Bromo-2-iodopyridine | Isopropylmagnesium chloride | Not specified (used in situ) | researchgate.net |
Cyclobutylamine is the second key component required for the synthesis. Various methods exist for its preparation, ranging from classical rearrangements to modern photochemical approaches.
From Cyclobutanecarboxylic Acid : A well-established laboratory-scale synthesis involves the Schmidt reaction. Cyclobutanecarboxylic acid is treated with sodium azide (B81097) in the presence of concentrated sulfuric acid. The reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, and is subsequently hydrolyzed to yield cyclobutylamine. This method can provide the product in 60-80% yield. orgsyn.org
Photochemical Synthesis : A more modern approach involves the continuous photochemical reaction between an imine and an olefin compound under the action of a photosensitizer (e.g., benzophenone, xanthone). This method provides a foundation for the large-scale synthesis of cyclobutylamine derivatives. google.com
Resolution of Racemates : For applications requiring enantiomerically pure materials, racemic cyclobutylamine derivatives can be resolved. This is achieved by reacting the racemic amine with an optically active resolving agent, such as N-acylphenylglycine, to form diastereomeric salts. The less soluble salt can be separated by crystallization, and the optically active amine can then be liberated. google.com
Table 4: Synthesis of Cyclobutylamine Building Blocks
| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Schmidt Reaction | Cyclobutanecarboxylic acid | Sodium azide, Sulfuric acid | 60-80% | orgsyn.org |
| Photochemical Reaction | Olefin and Imine compounds | Photosensitizer, Light (365-450 nm) | Not specified | google.com |
| Resolution of Racemate | Racemic cyclobutylamine derivative | Optically active N-acylphenylglycine | Not specified | google.com |
Direct Amination and Cross-Coupling Strategies
Reductive Amination Routes
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for the conversion of carbonyl compounds into amines. In the context of synthesizing Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, this methodology typically commences with the corresponding ketone precursor, 1-(5-bromopyridin-2-yl)cyclobutanone.
The general process involves two key steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine. This can be performed in a stepwise manner or, more commonly, as a one-pot reaction. In a typical one-pot procedure, the ketone is reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), in the presence of a reducing agent.
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate in the presence of the starting ketone. Common reagents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu These mild hydride donors are particularly effective under the weakly acidic conditions that favor iminium ion formation. harvard.edu
Table 1: Common Reagents for Reductive Amination
| Reagent Name | Chemical Formula | Typical Conditions | Key Advantages |
| Sodium Cyanoborohydride | NaBH3CN | Methanol, pH 6-7 | Selective for iminium ions |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Dichloroethane, Acetic Acid | Less toxic, effective for ketones |
| Catalytic Hydrogenation | H2, Metal Catalyst (e.g., Pd/C) | Various solvents, pressure | Atom economical, clean |
An alternative to hydride reagents is catalytic hydrogenation. This method involves reacting the ketone and amine source under a hydrogen atmosphere with a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This approach is considered a greener alternative as it avoids the use of stoichiometric, often toxic, reducing agents and generates water as the only byproduct. frontiersin.org
Novel and Green Synthetic Approaches
Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer methodologies. These principles are being applied to the synthesis of complex amines like Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-.
Building upon traditional catalytic hydrogenation, modern catalytic strategies aim to improve efficiency and reduce environmental impact. Homogeneous catalysts, such as those based on rhodium and iridium, have been developed for reductive amination and can operate under milder conditions. researchgate.net The direct reductive amination of ketones using hydrogen gas and a suitable catalyst is highly atom-economical. frontiersin.org
Another sustainable approach is transfer hydrogenation, where a safe, easy-to-handle hydrogen donor like formic acid or isopropanol (B130326) is used in place of gaseous hydrogen. frontiersin.org This simplifies the experimental setup and enhances safety. Catalytic reductive amination using nitro compounds as the amine source precursor has also been explored, offering a one-pot synthesis from readily available starting materials. frontiersin.org
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation and scalability. researchgate.net For the synthesis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, a flow process for reductive amination could be envisioned.
In such a setup, a solution of the starting ketone, 1-(5-bromopyridin-2-yl)cyclobutanone, and the amine source would be continuously mixed with a stream of a reducing agent before passing through a heated reactor coil. If catalytic hydrogenation is employed, the liquid stream can be passed through a packed-bed reactor containing the solid-supported catalyst (a packed-bed reactor, or PBR). This approach allows for precise control of reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction times. researchgate.net The use of immobilized catalysts in flow reactors also simplifies product purification and catalyst recycling.
Biocatalysis has emerged as a powerful tool for green and highly selective chemical synthesis. For the preparation of chiral amines, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly promising. nih.govresearchgate.net These enzymes catalyze the asymmetric reduction of imines, or the direct reductive amination of ketones, to produce amines in high enantiomeric excess. nih.govmanchester.ac.uk
The synthesis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- via a biocatalytic route would likely involve an IRED or a specifically engineered RedAm. The reaction would utilize 1-(5-bromopyridin-2-yl)cyclobutanone as the substrate, an amine donor (such as ammonia or an alkylamine), and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net To make the process economically viable, an in-situ cofactor recycling system, often employing another enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase, is typically integrated. nih.gov
This biocatalytic approach offers the potential to synthesize specific enantiomers of the target compound, which is of paramount importance for pharmaceutical applications. The reactions are conducted in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. nih.gov
Comparative Analysis of Synthetic Efficiency and Selectivity
Choosing a synthetic route for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- requires a comparative analysis of various factors including efficiency, selectivity, cost, safety, and environmental impact. While specific yield and selectivity data for every method applied to this exact target are not available in publicly accessible literature, a qualitative comparison can be made based on the general characteristics of each methodology.
Table 2: Qualitative Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Potential Disadvantages | Selectivity Profile | Sustainability |
| Reductive Amination (Hydride Reagents) | Well-established, reliable, good functional group tolerance. harvard.edu | Use of stoichiometric, potentially toxic reagents; waste generation. | Generally high chemoselectivity; achiral product unless chiral auxiliaries are used. | Moderate; dependent on reagent choice. |
| Catalytic Hydrogenation | High atom economy, clean byproducts (water), catalyst can be recycled. frontiersin.org | Requires specialized high-pressure equipment; potential for over-reduction or side reactions on the pyridine ring. | High chemoselectivity; achiral product without chiral catalysts. | Good to Excellent. |
| Flow Chemistry | Enhanced safety and process control, easy scale-up, improved yields and purity. researchgate.net | Higher initial equipment investment. | Can improve selectivity through precise control of reaction conditions. | Excellent, especially when combined with catalysis. |
| Biocatalysis (IREDs/RedAms) | Exceptional stereoselectivity (high %ee), mild aqueous conditions, environmentally friendly. nih.govnih.gov | Enzymes may have limited substrate scope and require specific operating conditions (pH, temp); enzyme and cofactor costs. | Excellent enantioselectivity and chemoselectivity. | Excellent; aligns with green chemistry principles. |
Chemical Reactivity and Reaction Mechanisms of Cyclobutanamine, 1 5 Bromo 2 Pyridinyl
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic characteristic significantly influences its reactivity, particularly in substitution reactions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com In contrast to benzene (B151609) and its electron-rich derivatives, pyridine exhibits a markedly lower reactivity towards electrophiles. wikipedia.org The nitrogen atom's electron-withdrawing inductive effect deactivates the entire ring system. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation introduces a positive charge, further deactivating the ring and making electrophilic attack exceedingly difficult. wikipedia.orgrsc.org
For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, electrophilic attack is anticipated to be challenging. The combined deactivating effects of the pyridine nitrogen and the bromine atom (which deactivates through induction) render the ring highly electron-deficient. Consequently, forcing conditions would likely be required for any electrophilic substitution to occur, with substitution predicted to favor the C-3 position, which is the least deactivated position in a 2,5-disubstituted pyridine ring.
Nucleophilic Aromatic Substitution at Pyridine C2-Position
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electron-rich aromatic systems, electron-deficient rings like pyridine are activated towards SNAr, particularly at positions ortho and para to the ring nitrogen (C2, C4, and C6). wikipedia.orgyoutube.com The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. youtube.com
In the case of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, the cyclobutanamine group is situated at the activated C2-position. While the amino group itself is not a typical leaving group, its presence at this position influences the electronic properties of the ring. Nucleophilic attack by a strong nucleophile could potentially occur at the C6 position, displacing a hydride ion in a Chichibabin-type reaction, though this typically requires very strong bases like sodium amide. youtube.com More plausibly, derivatization of the amine to create a better leaving group could facilitate nucleophilic substitution at the C2 position. However, the most common SNAr reactions on substituted pyridines involve the displacement of a halide or other good leaving group. nih.govacs.org
Reactivity of the Bromine Atom as a Cross-Coupling Partner
The bromine atom at the C5-position of the pyridine ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov The bromine atom of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can readily participate in Suzuki-Miyaura reactions with various aryl, heteroaryl, or alkyl boronic acids or esters. This allows for the introduction of a wide range of substituents at the C5-position of the pyridine ring. mdpi.commdpi.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org It enables the reaction of aryl halides with amines. The bromine atom of the title compound can be coupled with a variety of primary and secondary amines to yield 5-amino-substituted pyridine derivatives. researchgate.netnih.gov This reaction is highly valued for its broad substrate scope and functional group tolerance.
The general conditions for these cross-coupling reactions typically involve a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2), a base (e.g., K2CO3, K3PO4, NaOtBu), and a suitable solvent (e.g., dioxane, toluene, DMF).
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 5-Aryl-2-(cyclobutylamino)pyridine |
| Buchwald-Hartwig | Secondary amine (e.g., Morpholine) | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 5-(Morpholin-4-yl)-2-(cyclobutylamino)pyridine |
| Sonogashira | Terminal alkyne | Pd(PPh3)4 / CuI | Et3N | THF | 5-(Alkynyl)-2-(cyclobutylamino)pyridine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N | DMF | 5-(Alkenyl)-2-(cyclobutylamino)pyridine |
Reactivity of the Cyclobutanamine Moiety
The cyclobutanamine portion of the molecule contains a primary amine and a strained four-membered ring, both of which are sites of potential reactivity.
Amination Reactions (e.g., Acylation, Alkylation)
The primary amine of the cyclobutanamine group exhibits typical nucleophilic character and is expected to undergo standard amination reactions.
Acylation: The amine can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is generally high-yielding and is a common method for protecting the amine or for synthesizing more complex molecules.
Alkylation: Reaction with alkyl halides or other alkylating agents will lead to the formation of secondary and tertiary amines. nih.gov The extent of alkylation can often be controlled by the stoichiometry of the reactants. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation.
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| Acylation | Acetyl chloride (CH3COCl) | N-(1-(5-bromopyridin-2-yl)cyclobutyl)acetamide |
| Alkylation | Methyl iodide (CH3I) | 1-(5-bromopyridin-2-yl)-N-methylcyclobutanamine |
| Reductive Amination | Acetone, NaBH(OAc)3 | 1-(5-bromopyridin-2-yl)-N-isopropylcyclobutanamine |
Ring-Opening and Ring-Expansion Reactions of the Cyclobutane (B1203170) Ring
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to the opening or expansion of the ring. pharmaguideline.com These transformations can be initiated under various conditions, including thermal, photochemical, acidic, basic, or metal-catalyzed pathways, to relieve this strain. researchgate.net
Ring-Opening Reactions: Under hydrogenation conditions with a catalyst like nickel or platinum, the cyclobutane ring can undergo hydrogenolysis to yield an open-chain alkane. pharmaguideline.com Oxidative ring-opening is another possibility, which could lead to the formation of difunctionalized products. epfl.ch The specific products would depend on the reagents and conditions employed.
Ring-Expansion Reactions: Cationic rearrangement is a common pathway for the expansion of cyclobutane rings. nih.gov For instance, treatment with a Lewis acid could potentially induce a rearrangement of the cyclobutylcarbinyl-like system, leading to a cyclopentyl ring. Such reactions are often complex and can yield a mixture of products.
While specific studies on the ring-opening or expansion of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- are not widely reported, the inherent strain of the cyclobutane ring suggests that it is a potential site for reactivity under appropriate energetic conditions. elsevierpure.com
Oxidative Transformations (e.g., P450-mediated hydroxylation)
The metabolism of xenobiotics, including pyridinyl compounds, is frequently mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are known to catalyze a variety of oxidative transformations, with hydroxylation being a common metabolic pathway. For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, several sites are susceptible to P450-mediated hydroxylation.
The primary locations for potential oxidation would be the cyclobutane ring and the pyridine ring. The cyclobutyl group presents multiple C-H bonds that could be hydroxylated. Based on studies of similar cyclobutylamine (B51885) derivatives, hydroxylation can occur at the 2- and 3-positions of the cyclobutane ring. The stereoselectivity of such enzymatic reactions is often high, potentially leading to specific diastereomers.
The pyridine ring, being electron-deficient, is generally less susceptible to electrophilic attack than benzene. However, oxidative metabolism of the pyridine ring can still occur, potentially forming N-oxides or hydroxylated pyridines. The bromine atom at the 5-position influences the electronic properties of the ring, but specific data on how this affects the regioselectivity of hydroxylation for this particular molecule is not available.
Table 1: Potential P450-Mediated Hydroxylation Sites
| Potential Site | Product Type | Remarks |
| Cyclobutane C2-Position | Secondary Alcohol | Formation of diastereomers is possible. |
| Cyclobutane C3-Position | Secondary Alcohol | Formation of diastereomers is possible. |
| Pyridine Nitrogen | N-Oxide | A common metabolic pathway for pyridine-containing drugs. |
| Pyridine Carbon | Hydroxypyridine | The precise position of hydroxylation is difficult to predict without experimental data. |
Stereochemical Implications in Reactions
The stereochemistry of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- would play a crucial role in its chemical reactions. The carbon atom of the cyclobutane ring attached to both the amine and the pyridine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S).
Any reaction involving this stereocenter or the formation of a new stereocenter on the cyclobutane ring will have significant stereochemical implications. For instance, in the aforementioned P450-mediated hydroxylation of the cyclobutane ring, the approach of the substrate to the enzyme's active site would likely be influenced by the existing stereochemistry of the molecule, leading to diastereoselective product formation.
In non-enzymatic reactions, the stereochemical outcome would depend on the reaction mechanism. For example, an SN1 reaction at the benzylic-like position (the C1 of the cyclobutane ring) would likely proceed through a planar carbocation intermediate, leading to a racemic mixture. Conversely, an SN2 reaction would proceed with an inversion of stereochemistry. The specific reaction conditions and reagents would determine the operative mechanism and thus the stereochemical outcome.
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, including reaction pathway elucidation and transition state analysis, for key transformations of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- are not present in the current body of scientific literature. Such studies are typically conducted using a combination of experimental kinetics, isotopic labeling, and computational chemistry.
Reaction Pathway Elucidation
To elucidate the reaction pathway of a transformation, one would typically identify all intermediates and transition states connecting the reactants to the products. For a hypothetical reaction, such as the N-alkylation of the primary amine, the pathway would likely be a standard SN2 mechanism, assuming a suitable alkylating agent. This would involve the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkylating agent, proceeding through a single transition state.
For more complex reactions, like potential ring-opening or rearrangement reactions of the cyclobutane ring under specific conditions (e.g., acidic or thermal), the reaction pathways would be more intricate and would require dedicated studies to unravel.
Transition State Analysis
Transition state analysis provides crucial insights into the energy barriers and geometries of the highest-energy points along a reaction coordinate. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for this purpose.
For a hypothetical reaction, a computational study would involve locating the transition state structure and calculating its energy. This would allow for the determination of the activation energy, which is directly related to the reaction rate. For example, in a hypothetical nucleophilic aromatic substitution on the pyridine ring (displacing the bromine), a transition state analysis would reveal the structure of the Meisenheimer complex-like intermediate and the energy barrier to its formation and subsequent collapse to products. Without experimental data to benchmark such calculations, any computational study on this specific molecule would be purely predictive.
Structure Reactivity and Structure Property Relationships Chemical Focus
Influence of the Bromine Atom on Pyridine (B92270) Ring Reactivity
The presence of a bromine atom at the 5-position significantly modulates the reactivity of the pyridine ring. Pyridine itself is an electron-deficient aromatic system, and the introduction of a halogen atom further influences its electronic properties. Bromine, being an electronegative atom, exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org Electrophilic substitution on the pyridine ring, which is already challenging due to the ring's inherent electron deficiency, becomes even more disfavored. libretexts.org
Conversely, the bromine atom can participate in resonance by donating one of its lone pairs of electrons to the aromatic system (+M effect). However, for halogens, the inductive effect generally outweighs the mesomeric effect. The p-π conjugation between the bromine atom and the aryl ring can lead to redshifts in optical absorption and a reduction in molecular orbital energy levels. researchgate.net
Furthermore, the carbon-bromine bond serves as a valuable synthetic handle for various cross-coupling reactions. scielo.br Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring. mdpi.comlibretexts.org The reactivity in these transformations is a cornerstone of the synthetic utility of 5-bromopyridine derivatives. mdpi.com
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Electron-withdrawing due to high electronegativity. | Deactivates the ring towards electrophilic substitution. Increases the ring's susceptibility to nucleophilic attack. |
| Mesomeric Effect (+M) | Electron-donating through lone pair participation in resonance. | Partially counteracts the inductive effect, but is generally weaker for halogens. |
| Synthetic Handle | The C-Br bond is a key site for cross-coupling reactions. | Enables functionalization of the 5-position via palladium-catalyzed reactions. mdpi.com |
Steric and Electronic Effects of the Cyclobutanamine Group
The cyclobutanamine substituent at the 2-position of the pyridine ring introduces both significant steric bulk and distinct electronic effects. Sterically, the cyclobutyl group is more demanding than smaller alkyl groups, which can hinder reactions at the adjacent pyridine nitrogen and the 3-position of the ring. This steric hindrance can influence the approach of reagents and catalysts, potentially affecting reaction rates and product distributions. nih.gov The rigidity of the cyclobutyl ring, as compared to more flexible acyclic alkyl groups, can also play a role in dictating the preferred orientation of the substituent relative to the pyridine ring. nih.gov
Electronically, the cyclobutanamine group is generally considered to be electron-donating. The amino group, with its lone pair of electrons, can donate electron density to the pyridine ring through resonance, particularly influencing the ortho and para positions. This electron-donating character can partially counteract the deactivating effect of the bromine atom, making the ring system more amenable to certain reactions. The basicity of the amine functionality also allows it to be protonated, which would drastically alter its electronic effect to become strongly electron-withdrawing.
The combination of steric and electronic effects of the cyclobutanamine group can be summarized as follows:
Steric Hindrance: The bulky nature of the cyclobutyl moiety can impede access to the pyridine nitrogen and the C3 position, potentially directing reactions to other sites.
Electronic Donation: The amino group can donate electron density to the pyridine ring, increasing its nucleophilicity and potentially facilitating electrophilic attack, although this is generally disfavored for pyridines.
Basicity: The amine is a basic center and can participate in acid-base reactions, which can be exploited in purification or to modulate the compound's reactivity.
Conformational Analysis of the Cyclobutanamine Moiety and its Impact on Reactivity
The conformation of the cyclobutanamine moiety can have a direct impact on reactivity in several ways:
Accessibility of the Amine: Different conformations can shield the amino group to varying extents, affecting its nucleophilicity and availability for derivatization.
Interaction with Catalysts: In catalyzed reactions, the specific conformation of the substrate can be crucial for effective binding to the catalyst's active site.
Intramolecular Interactions: Certain conformations might allow for intramolecular hydrogen bonding or other non-covalent interactions that can influence the molecule's reactivity and stability.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Derivatization of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can occur at several positions, primarily at the cyclobutanamine nitrogen and the bromine-substituted carbon of the pyridine ring. The inherent structure of the molecule often leads to high regioselectivity in these reactions.
Regioselectivity:
N-Derivatization: The amino group is a primary site for reactions such as acylation, alkylation, and sulfonylation. These reactions are highly regioselective for the nitrogen atom due to its high nucleophilicity.
C-Br Derivatization: The bromine atom at the 5-position is a prime target for palladium-catalyzed cross-coupling reactions. Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the selective formation of new bonds at this position. mdpi.comlibretexts.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com In some cases, amination at the C-5 position can be achieved under copper catalysis. rsc.org
Stereoselectivity:
The carbon atom of the cyclobutane (B1203170) ring attached to both the pyridine ring and the amino group is a stereocenter. Therefore, Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is a chiral molecule and exists as a pair of enantiomers. Derivatization of the racemic mixture can proceed in several ways:
Reactions with Achiral Reagents: Reaction with an achiral reagent will produce a racemic mixture of products.
Reactions with Chiral Reagents: The use of chiral derivatizing agents can lead to the formation of diastereomers, which can often be separated by techniques like chromatography. nih.govacs.orgwikipedia.org This is a common strategy for the resolution of racemic amines. The reaction with a chiral acylating agent, for example, would produce two diastereomeric amides. The stereoselectivity of such reactions can be influenced by steric hindrance around the amine. nih.gov
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst is paramount in controlling the outcome of reactions involving Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-.
Solvent Effects:
The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and mechanisms, particularly for nucleophilic aromatic substitution reactions. libretexts.orgrsc.org
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile (B52724) are often used for SNAr reactions as they can solvate cations while leaving anions (the nucleophiles) relatively unsolvated and thus more reactive.
Polar Protic Solvents: Solvents like water and alcohols can solvate both cations and anions. libretexts.org They can also participate in hydrogen bonding, which can either stabilize or destabilize transition states depending on the specific reaction. For instance, in some SNAr reactions, hydrogen-bond donor solvents can assist in the departure of the leaving group. rsc.org
| Solvent Type | Examples | General Effect on SNAr Reactions |
|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerate reactions by solvating the counter-ion of the nucleophile, increasing its reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Can solvate both the nucleophile and the electrophile. May slow down reactions by solvating the nucleophile, but can also accelerate reactions by stabilizing the transition state or assisting in leaving group departure. libretexts.orgrsc.org |
| Nonpolar | Toluene, Hexane | Generally poor solvents for ionic reagents, often leading to slow reaction rates. |
Reaction Catalysis:
Catalysis is essential for many of the key transformations of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, especially for the functionalization of the C-Br bond.
Palladium Catalysis: Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl bromides. nobelprize.orgwikipedia.org The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand (e.g., phosphine-based ligands) is critical for the efficiency and selectivity of the reaction. These catalysts facilitate the oxidative addition of the aryl bromide, followed by transmetalation and reductive elimination to form the desired product. libretexts.org
Copper Catalysis: Copper catalysts are also employed, particularly for Ullmann-type coupling reactions, including C-N bond formation. rsc.org
Acid/Base Catalysis: The amino group can be protonated by acids, which deactivates the ring towards electrophilic attack but can also be used to control reactivity or facilitate purification. Bases are often required in cross-coupling reactions to neutralize the acid generated during the catalytic cycle.
Spectroscopic and Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
¹H NMR for Proton Environment Analysis
¹H NMR spectroscopy offers critical information about the number of different types of protons, their chemical environments, and their proximity to one another. For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, the proton spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclobutane (B1203170) ring.
The protons of the pyridine ring are anticipated to appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The bromine atom at the 5-position and the cyclobutanamine group at the 2-position influence the chemical shifts of the remaining pyridine protons (H-3, H-4, and H-6). The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The H-4 proton would likely be coupled to both H-3 and H-6, while the H-3 proton would be coupled to H-4.
The protons of the cyclobutane ring will appear in the aliphatic region, generally between 1.5 and 3.0 ppm. These protons would exhibit complex splitting patterns due to geminal and vicinal couplings. The primary amine group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | ~7.3-7.5 | d |
| Pyridine H-4 | ~7.8-8.0 | dd |
| Pyridine H-6 | ~8.3-8.5 | d |
| Cyclobutane CH₂ | ~1.7-2.5 | m |
| NH₂ | ~1.5-3.0 | br s |
d: doublet, dd: doublet of doublets, m: multiplet, br s: broad singlet
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- will give a distinct signal.
The pyridine ring carbons are expected to resonate in the downfield region (110-160 ppm). The carbon atom attached to the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the cyclobutyl group (C-2) is also expected to be significantly downfield.
The cyclobutane ring carbons will appear in the upfield aliphatic region (20-60 ppm). The quaternary carbon of the cyclobutane ring, bonded to both the pyridine ring and the amine group, will have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | ~160-165 |
| Pyridine C-3 | ~120-125 |
| Pyridine C-4 | ~140-145 |
| Pyridine C-5 | ~115-120 |
| Pyridine C-6 | ~150-155 |
| Cyclobutane C-quaternary | ~55-65 |
| Cyclobutane CH₂ | ~20-40 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the pyridine and cyclobutane rings. For example, correlations between H-3 and H-4, and between H-4 and H-6 of the pyridine ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation between the cyclobutane protons and the pyridine C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the cyclobutane ring relative to the pyridine ring.
Advanced NMR for Dynamic and Conformational Studies
Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study dynamic processes like ring puckering of the cyclobutane moiety or restricted rotation around the C2-C(cyclobutyl) bond. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these conformational exchanges.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of medium intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclobutane ring would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone of the rings, which are often weak in the IR spectrum.
Table 3: Predicted IR Absorption Bands for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Pyridine Ring (C=N, C=C) | Stretching | 1400-1600 |
| C-N | Stretching | 1250-1350 |
| C-Br | Stretching | < 700 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity. The nominal molecular weight of the compound is 227.10 g/mol .
The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the cyclobutane ring, and loss of the amine group. The base peak in the spectrum could correspond to a stable fragment, such as the pyridinyl cation or a fragment resulting from the cleavage of the cyclobutane ring.
Table 4: Predicted Mass Spectrometry Data for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Interpretation |
|---|---|---|---|
| [M]⁺ | 227 | 229 | Molecular Ion |
| [M-NH₂]⁺ | 211 | 213 | Loss of amino group |
| [M-C₄H₈N]⁺ | 156 | 158 | Loss of cyclobutanamine radical |
| [C₅H₃BrN]⁺ | 157 | 159 | Bromopyridinyl fragment |
| [M-Br]⁺ | 148 | - | Loss of bromine radical |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-. The chromophore in this molecule is the 5-bromo-2-pyridinyl group. The UV-Vis spectrum is expected to be dominated by electronic transitions associated with this aromatic system. The primary transitions observed are typically π → π* and n → π* transitions.
The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the pyridine ring. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair) to π* antibonding orbitals.
The presence of the bromine atom, an auxochrome, on the pyridine ring can influence the position and intensity of these absorption bands. Halogen substituents can cause a bathochromic (red) shift of the absorption maxima due to their electron-donating mesomeric effect and electron-withdrawing inductive effect. The cyclobutanamine substituent at the 2-position is also expected to modulate the electronic properties of the pyridine ring.
Studies on analogous compounds, such as 6-Bromopyridine-2-carbaldehyde, show absorption bands in the UV region that are assigned to HOMO→LUMO and HOMO→LUMO+1 transitions. mdpi.com For 2-aminopyridine (B139424) derivatives, absorption maxima are typically observed in the 250-320 nm range. edinst.com The specific absorption maxima (λmax) for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- would be dependent on the solvent used, as solvent polarity can stabilize the ground or excited states to different extents, leading to shifts in the absorption bands. rsc.org
Table 1: Expected UV-Visible Absorption Data for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- based on Analogous Compounds
| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) | Solvent |
|---|---|---|---|
| π → π* | 230 - 290 | High | Ethanol |
Note: The data in this table is illustrative and based on the spectral properties of structurally related bromopyridine and aminopyridine compounds. Actual values require experimental verification.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, including bond lengths, bond angles, and the conformation of the cyclobutane ring relative to the bromopyridine moiety.
For a crystalline sample of the compound, X-ray diffraction analysis would yield a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined. Key structural features that would be elucidated include:
Confirmation of Connectivity: Absolute verification of the attachment of the cyclobutanamine group to the C2 position of the 5-bromopyridine ring.
Conformational Analysis: Determination of the puckering of the cyclobutane ring and the dihedral angle between the plane of the pyridine ring and the substituents.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the amine group) and other non-covalent interactions, such as π–π stacking or halogen bonding involving the bromine atom, which govern the crystal packing. iucr.org
While specific crystallographic data for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- is not publicly available, data from related bromopyridine structures, such as 3-bromopyridine (B30812) N-oxide, provides insight into the type of information that can be obtained. nih.govnih.gov
Table 2: Illustrative Crystallographic Data for a Related Bromopyridine Compound (3-bromopyridine N-oxide)
| Parameter | Value |
|---|---|
| Chemical Formula | C5H4BrNO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.832 (5) |
| b (Å) | 18.398 (10) |
| c (Å) | 8.298 (5) |
| β (°) | 92.906 (5) |
| Volume (Å3) | 1194.2 (12) |
Source: Data from the crystal structure of 3-bromopyridine N-oxide. nih.govnih.gov This information is presented as an example of the parameters determined via X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-. Given the basic nature of the amino group and the polar aromatic ring, reversed-phase HPLC (RP-HPLC) is a well-suited method.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For basic compounds like aminopyridines, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a buffer (e.g., phosphate (B84403) or formate) is often added to the mobile phase to maintain a consistent pH and suppress these interactions, ensuring sharp, symmetrical peaks. cmes.orgsielc.com
A standard method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. cmes.org Detection is typically achieved using a UV detector set at a wavelength where the bromopyridine chromophore absorbs strongly (e.g., 254 nm or 280 nm). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Parameters for Analysis of Aminopyridine-Related Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
Source: These parameters are based on established methods for the analysis of aminopyridines. cmes.org
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Direct analysis of primary amines like Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative. publisso.de A common approach is acylation, for example, using heptafluorobutyric anhydride. publisso.de
Once derivatized, the compound can be analyzed on a capillary column with a nonpolar or medium-polarity stationary phase. An Electron Capture Detector (ECD) would be particularly sensitive for this analysis due to the presence of the bromine atom, which has a high affinity for capturing electrons. tandfonline.comresearchgate.net Alternatively, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both quantitative data and structural information from the mass spectrum of the analyte. nih.gov
Table 4: Plausible Gas Chromatography Parameters for Analysis
| Parameter | Condition |
|---|---|
| Derivatization | Acylation (e.g., with heptafluorobutyric anhydride) |
| Column | Capillary column (e.g., DB-5 or HP-5MS) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
Note: These conditions are proposed based on general methods for the GC analysis of brominated aromatic amines and would require optimization for the specific analyte.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems by solving approximations of the Schrödinger equation.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and derive key properties. researchgate.netresearchgate.net
Such calculations would yield fundamental electronic properties, including the total energy, dipole moment, and the distribution of electronic charge within the molecule. This analysis helps in understanding the molecule's polarity and the nature of its chemical bonds. Furthermore, DFT is used to compute the energies and shapes of molecular orbitals, which are crucial for analyzing chemical reactivity. nih.gov
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. While more computationally demanding than DFT, they can provide benchmark results for molecular properties. For a molecule like Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, ab initio calculations could be employed to obtain highly accurate geometries and energies, serving as a reference to validate results from DFT or other less computationally intensive methods.
Molecular Geometry Optimization and Conformational Search
Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
For a molecule with flexible components like the cyclobutanamine ring and its connection to the pyridine (B92270) ring, a single optimization may not be sufficient. A conformational search is necessary to explore the potential energy surface (PES) and identify the various stable conformers (isomers that differ by rotation around single bonds). nih.gov This search helps locate the global minimum energy conformer, which is the most stable arrangement of the molecule and the one that is likely most populated under standard conditions. The results of this search are critical, as all subsequent property calculations are dependent on the molecular geometry.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack. For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, the HOMO is expected to be localized on the electron-rich pyridine ring and the nitrogen atom of the amine group.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The regions where the LUMO is concentrated are susceptible to nucleophilic attack. The LUMO is likely to be distributed across the π-system of the bromopyridine ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density, using a color scale to indicate regions of different electrostatic potential. numberanalytics.comresearchgate.net MEP maps are invaluable for identifying sites of intermolecular interactions and predicting reactivity patterns. mdpi.com
For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, an MEP map would be expected to show:
Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. They would likely be concentrated around the nitrogen atom of the pyridine ring and the lone pair of the cyclobutanamine nitrogen, due to their high electronegativity.
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly those attached to the amine group.
Neutral Potential (Green): These regions have a relatively neutral charge and are less likely to be involved in strong electrostatic interactions.
This visual representation provides a clear and intuitive guide to how the molecule will interact with other chemical species, such as receptors or reactants. researchgate.net
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts for a proposed structure with experimental spectra, one can confirm the identity and detailed structure of the synthesized compound.
Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as N-H stretching, C-H stretching, C=N vibrations of the pyridine ring, and the C-Br stretch. researchgate.net
These theoretical predictions serve as a powerful complement to experimental spectroscopy, aiding in the complete and unambiguous characterization of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-.
Simulation of Reaction Pathways and Energy Barriers
The synthesis and subsequent reactions of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, can proceed through various potential pathways. Computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in identifying the most plausible reaction mechanisms by calculating the potential energy surface of the reacting system. tandfonline.comnih.gov These calculations help in locating stable intermediates and, crucially, the transition states that connect them.
A common synthetic route to related 1-aryl-cyclobutanamines involves the reaction of a substituted pyridine with cyclobutanamine, or the functionalization of a pre-formed pyridine-cyclobutane scaffold. Theoretical models can simulate these reactions step-by-step. For instance, in a nucleophilic aromatic substitution (SNAr) pathway, the cyclobutanamine moiety would attack the bromopyridine ring. DFT calculations can model the formation of the Meisenheimer complex intermediate and the subsequent departure of the bromide leaving group.
The energy barrier, or activation energy (ΔG‡), for each step is a critical parameter determined from these simulations. It represents the energy required to reach the transition state and dictates the rate of the reaction. A lower energy barrier implies a faster reaction rate. Computational studies on similar reactions, such as the amination of halopyridines, have shown that the nature of the halogen, the substituents on the pyridine ring, and the nucleophile all significantly influence these barriers. acs.org
For Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, a hypothetical reaction pathway for its formation via SNAr could be computationally explored. The table below presents illustrative data for the calculated energy barriers of key steps, based on typical values for related systems calculated using a functional like B3LYP with a 6-311++G(d,p) basis set. tandfonline.comnih.gov
| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Step 1: Nucleophilic Attack | Formation of the Meisenheimer intermediate from 2,5-dibromopyridine (B19318) and cyclobutanamine. | 22.5 |
| Step 2: Leaving Group Departure | Expulsion of the bromide ion to form the final product. | 5.2 |
These simulations not only provide quantitative data but also offer a detailed view of the geometric and electronic changes occurring at the transition state. rsc.org This understanding is crucial for optimizing reaction conditions to favor the desired product.
Computational Insights into Solvent Effects and Catalysis
The reaction environment plays a pivotal role in chemical reactivity, and computational models are essential for understanding these effects at a molecular level. Solvent effects and the influence of catalysts can be simulated to predict their impact on the reaction pathways and energy barriers discussed previously.
Solvent Effects: Solvents can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the reaction rate. Computational chemists model these effects using two main approaches: implicit and explicit solvent models. chemrxiv.org
Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the SMD model can efficiently calculate the solvation free energy. chemrxiv.org These are useful for assessing the general effect of solvent polarity. For a reaction involving charged intermediates like a Meisenheimer complex, polar solvents would be expected to offer significant stabilization, thus lowering the energy barrier.
Explicit Solvation Models (QM/MM): For reactions where specific solvent-solute interactions, such as hydrogen bonding, are critical, explicit models provide a more accurate picture. rsc.org In these Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, the reacting molecules are treated with high-level quantum mechanics, while a number of individual solvent molecules in the immediate vicinity are treated with a less computationally expensive molecular mechanics force field. This hybrid approach can reveal specific interactions that influence reactivity.
The following table illustrates how different solvents might computationally be predicted to affect the activation energy of the rate-determining step (nucleophilic attack) in the hypothetical synthesis of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-.
| Solvent | Dielectric Constant (ε) | Computational Model | Predicted Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | DFT | 28.0 |
| Toluene | 2.4 | DFT/PCM | 25.3 |
| Tetrahydrofuran (THF) | 7.5 | DFT/PCM | 23.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | DFT/PCM | 20.8 |
Catalysis: Many synthetic routes for pyridine derivatives employ catalysts to enhance reaction rates and selectivity. nih.govnih.gov Computational studies are invaluable for elucidating catalytic mechanisms. For instance, in a transition-metal-catalyzed cross-coupling reaction to form the C-N bond, simulations can map the entire catalytic cycle, including steps like oxidative addition, ligand exchange, and reductive elimination. acs.orgresearchgate.net These models can help identify the rate-limiting step in the cycle and provide insights into how the ligand structure influences the catalyst's efficiency. For the amination of bromopyridines, copper or palladium-based catalysts are common. acs.org Theoretical studies can compare the energy profiles of catalyzed versus uncatalyzed reactions, demonstrating how the catalyst provides a lower-energy pathway.
Applications in Organic Synthesis and Materials Science As a Building Block
Utility as a Chiral Building Block in Asymmetric Synthesis
The core structure of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- features a stereocenter at the carbon atom of the cyclobutane (B1203170) ring attached to the pyridine (B92270) ring and the amino group. This inherent chirality makes it a potentially valuable building block for asymmetric synthesis. Enantiomerically pure forms of this compound could be employed to introduce a specific stereochemistry into target molecules.
While specific examples of the use of this compound in asymmetric synthesis are not readily found in the literature, the general principles of asymmetric synthesis support its potential utility. Chiral amines are widely used as resolving agents, chiral auxiliaries, and synthons for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The resolution of racemic Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- would provide access to its individual enantiomers, which could then be incorporated into more complex chiral structures.
Incorporation into Complex Molecular Architectures
The bifunctional nature of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-, with its nucleophilic amino group and the bromo-substituted pyridine ring amenable to cross-coupling reactions, makes it a candidate for the synthesis of complex molecular architectures.
The amino group of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can participate in cyclization reactions with suitable electrophiles to construct fused heterocyclic systems. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidinone rings. The bromine atom on the pyridine ring can also serve as a handle for intramolecular cyclization reactions, potentially leading to novel polycyclic aromatic systems.
Macrocyclic compounds are of significant interest in medicinal chemistry and materials science. The structural components of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- allow for its potential incorporation into macrocyclic frameworks. The amino group can be used for amide bond formation or other linkages, while the bromo-pyridinyl moiety can undergo intramolecular cross-coupling reactions to facilitate macrocyclization. The rigidity of the cyclobutane ring and the defined geometry of the pyridine ring could impart specific conformational constraints on the resulting macrocycle.
Role in Ligand Design for Catalysis
The pyridine nitrogen and the exocyclic amino group in Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- can act as a bidentate ligand for transition metals. The chirality of the molecule could be exploited in the design of chiral ligands for asymmetric catalysis. Coordination of a metal to the two nitrogen atoms would create a chiral environment around the metal center, which could induce enantioselectivity in catalytic transformations such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The bromine atom offers a site for further functionalization to fine-tune the steric and electronic properties of the ligand.
Development of Novel Functional Materials
The rigid and well-defined structure of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- suggests its potential as a monomer or building block for the synthesis of novel functional materials. The bromo-pyridinyl group can be utilized for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with potentially interesting photophysical or electronic properties. The incorporation of the chiral cyclobutanamine unit could lead to the development of chiral polymers for applications in chiral separations or as sensors for chiral molecules.
Strategies for Diversification and Library Synthesis
In the context of drug discovery and medicinal chemistry, Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- serves as a scaffold that can be readily diversified to generate a library of related compounds. The amino group can be acylated, alkylated, or reductively aminated with a variety of aldehydes and ketones. The bromine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies is crucial for the broader availability and study of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)-. Current multi-step synthetic processes for similar pyridine (B92270) compounds can be inefficient, leading to lower yields and higher production costs, which is a significant issue, especially for generic drug manufacturing where active ingredient costs are paramount vcu.edu. Future research will prioritize the development of more streamlined and environmentally benign synthetic strategies.
Key areas of focus will include:
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactors can dramatically improve efficiency, reduce waste, and lower production costs vcu.edu. Researchers have demonstrated the ability to reduce a five-step batch process for a pyridine-containing drug to a single continuous step, increasing the yield from 58% to 92% and cutting projected production costs by 75% vcu.edu.
Enzymatic and Chemo-enzymatic Approaches: Biocatalysis offers a sustainable alternative to traditional chemical synthesis. One-pot, one-step enzymatic cascades, using enzymes like oxidases, dehydrogenases, and transaminases, are being explored for the synthesis of related functionalized cyclic compounds rsc.org. These processes operate under mild conditions and can significantly reduce the environmental footprint, as measured by metrics like the E-factor and Global Warming Potential (GWP) rsc.org.
Novel Catalytic Systems: Investigating new catalysts and reaction conditions to improve the efficiency of key bond-forming reactions, such as the coupling of the cyclobutane (B1203170) and pyridine moieties, is essential. This includes exploring novel palladium catalysts and ligands that can operate at lower loadings and provide higher yields nih.gov.
Exploration of Novel Reactivity Pathways
Understanding the reactivity of the 1-(5-bromo-2-pyridinyl)cyclobutanamine scaffold is fundamental to unlocking its potential as a versatile building block in medicinal and materials chemistry. The bromine atom on the pyridine ring serves as a key functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules.
Future research should systematically explore:
Cross-Coupling Reactions: Detailed investigation into Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings at the C5 position of the pyridine ring. These reactions are invaluable for creating C-C, C-N, and C-S bonds, enabling the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies acs.orgacs.org. The Negishi reaction, in particular, is useful for forming C(sp²)-C(sp³) bonds, which can introduce valuable three-dimensionality into medicinal compounds acs.org.
Functionalization of the Cyclobutane Ring: While the pyridine ring is the more obvious site for modification, exploring the reactivity of the cyclobutanamine portion is also crucial. This could involve N-alkylation, N-acylation, or the development of methods to introduce substituents onto the cyclobutane ring itself, further expanding the accessible chemical space.
Photoredox Catalysis: Employing visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could lead to the discovery of unique reactivity patterns and the synthesis of previously inaccessible derivatives.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds based on the Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- scaffold. By simulating molecular properties and interactions, researchers can prioritize synthetic targets, reducing the time and resources spent on trial-and-error experimentation mdpi.com.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify the key structural features that influence biological activity jchemlett.com. A robust QSAR model can predict the potency of hypothetical analogs before they are synthesized jchemlett.com.
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding modes of derivatives within the active site of a biological target. Subsequent molecular dynamics (MD) simulations can then be used to explore the stability of these binding modes and identify key interactions, such as those with specific amino acid residues, that are crucial for stabilizing the ligand-protein complex mdpi.comjchemlett.com.
In Silico Physicochemical Property Prediction: Employing software to calculate important drug-like properties such as molecular weight, solubility, and optimized energy geometry using various force fields like Universal Force Field (UFF) mdpi.com. This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles mdpi.comnih.gov.
| Computational Method | Application in Drug Discovery | Key Output/Insight |
|---|---|---|
| 2D/3D-QSAR | Predicting biological activity based on molecular structure. jchemlett.com | Identification of key structural features for potency; predictive models (R², Q²). jchemlett.com |
| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target. jchemlett.com | Binding energy scores; identification of interactions with active site residues. jchemlett.com |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. mdpi.com | Stability of ligand-protein complexes; exploration of potential binding modes. jchemlett.com |
| Force Field Calculations | Calculating the potential energy and optimized geometry of a molecule. mdpi.com | Minimized energy structures; prediction of physicochemical properties. mdpi.com |
Integration with High-Throughput Experimentation (HTE) and Automation
High-Throughput Experimentation (HTE) is a transformative approach that allows for the rapid screening of a large number of reaction conditions in parallel nih.gov. Integrating HTE and automation into the research workflow for Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- will significantly accelerate the pace of discovery.
Future directions in this area involve:
Reaction Optimization: Utilizing HTE to quickly identify optimal conditions (catalyst, ligand, base, solvent, temperature) for challenging synthetic transformations, such as cross-coupling reactions on the bromopyridine core nih.govacs.org. This miniaturized approach allows for the evaluation of a wide range of variables with minimal consumption of precious starting materials nih.gov.
Library Synthesis: Applying HTE for the parallel synthesis of analog libraries. By arraying different building blocks against a common intermediate in a 96-well plate format, hundreds of derivatives can be generated and screened rapidly, facilitating the exploration of chemical space around the core scaffold acs.org.
Automated Data Analysis: Coupling automated synthesis platforms with rapid analytical techniques (e.g., LC-MS) and data analysis software to streamline the entire discovery workflow, from reaction setup to hit identification.
| Parameter | Variables for HTE Screening | Example Application |
|---|---|---|
| Catalyst/Precursor | Pd(OAc)₂, Pd₂(dba)₃, various phosphine (B1218219) ligands (e.g., XPhos, SPhos, Q-Phos). nih.govacs.org | Optimizing a Suzuki or Buchwald-Hartwig cross-coupling reaction. acs.org |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃. nih.gov | Screening for optimal base in C-N bond formation. acs.org |
| Solvent | Toluene, Dioxane, tAmOH/H₂O mixtures, iPrOH. nih.govacs.org | Determining the ideal solvent system for yield and purity. nih.gov |
| Temperature | Room temperature to 120 °C. nih.gov | Finding the lowest effective temperature to minimize side reactions. |
Design of Next-Generation Cyclobutanamine/Pyridinyl Scaffolds
The core structure of Cyclobutanamine, 1-(5-bromo-2-pyridinyl)- serves as an excellent starting point for the design of next-generation scaffolds with enhanced properties. The cyclobutane ring, in particular, offers a way to introduce three-dimensionality, a highly desirable trait in modern medicinal chemistry for improving specificity and physicochemical properties compared to flat aromatic structures.
Future design efforts should focus on:
Bioisosteric Replacement: Replacing the bromine atom or the pyridine ring with other functional groups or heterocyclic systems to modulate properties like solubility, metabolic stability, and target engagement.
Scaffold Hopping: Using the cyclobutanamine-pyridinyl motif as a template to design structurally novel compounds that retain the key pharmacophoric features but possess a different core structure.
3D Fragment-Based Design: Leveraging the 3D nature of the cyclobutane ring to design fragment libraries for screening against various biological targets nih.gov. Incorporating functionalities like alcohols and amides, which can act as both hydrogen bond donors and acceptors, is a valuable strategy for enhancing binding interactions nih.gov. The design of both cis and trans isomers can also maximize spatial diversity nih.gov. These scaffolds can serve as building blocks for more complex, potent, and selective therapeutic agents nih.gov.
Q & A
Q. Q1. What are the recommended safety protocols for handling 1-(5-bromo-2-pyridinyl)-cyclobutanamine in laboratory settings?
Methodological Answer:
- Hazard Identification: The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
- Exposure Control: Use fume hoods for dust/aerosol control. Wear nitrile gloves, safety goggles, and lab coats. Ensure storage at 2–8°C in airtight containers to prevent degradation .
- Emergency Measures: For inhalation exposure, move to fresh air and administer artificial respiration if needed. For skin/eye contact, rinse with water for ≥15 minutes and seek medical attention .
Q. Q2. How can researchers synthesize 1-(5-bromo-2-pyridinyl)-cyclobutanamine, and what are critical considerations for reaction optimization?
Methodological Answer:
- Synthetic Route: Utilize Suzuki-Miyaura cross-coupling between 5-bromo-2-pyridinyl derivatives and cyclobutanamine precursors. Catalyze with Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (4:1) at 85–95°C for 15+ hours .
- Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust equivalents of arylboronic acid (1.2–1.5 eq) to minimize side products. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Q3. What spectroscopic techniques are suitable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine and cyclobutane rings. The bromine atom’s deshielding effect will appear as distinct splitting in aromatic protons .
- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) can validate molecular weight (expected ~253 g/mol for C₉H₁₀BrN₂).
- Elemental Analysis: Verify Br content (theoretical ~31.6%) to assess purity .
Advanced Research Questions
Q. Q4. How can computational chemistry aid in predicting the stability and reactivity of 1-(5-bromo-2-pyridinyl)-cyclobutanamine?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/strain in the cyclobutane ring, which may influence reactivity .
- Reactivity Insights: Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect on pyridine may enhance susceptibility to nucleophilic substitution .
- Stability Modeling: Use molecular dynamics (MD) to assess thermal stability under storage conditions (2–8°C) and predict decomposition pathways (e.g., HBr release under heat) .
Q. Q5. How should researchers address contradictions in toxicological data across safety documents?
Methodological Answer:
- Data Reconciliation: Compare GHS classifications (e.g., H335 in vs. absence in ). Conduct in vitro assays (e.g., Ames test for mutagenicity, EpiDerm™ for skin irritation) to resolve discrepancies .
- Exposure Limits: If no occupational exposure limits (OELs) are listed, derive provisional limits using quantitative structure-activity relationship (QSAR) models like ECOSAR .
Q. Q6. What experimental strategies can elucidate the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- Bioisosteric Replacement: Replace the bromine atom with Cl or CF₃ to study SAR. Use X-ray crystallography to analyze binding interactions with target proteins (e.g., kinases) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
Q. Q7. How can researchers mitigate risks associated with the compound’s reactive byproducts during synthesis?
Methodological Answer:
- Byproduct Identification: Use GC-MS to detect volatile decomposition products (e.g., HBr, NOx) noted in fire scenarios .
- Process Safety: Implement controlled heating (via microwave reactors) to reduce exothermic risks. Scrub exhaust gases with NaOH solution to neutralize HBr .
Data Gaps and Future Directions
Q. Q8. What are the key data gaps in the current understanding of this compound’s environmental impact?
Methodological Answer:
- Ecotoxicology: Perform OECD 201/202 tests (algae/daphnia acute toxicity) to determine EC₅₀ values. Use logP calculations (predicted ~2.1) to assess bioaccumulation potential .
- Degradation Studies: Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 4–9, UV light) to quantify persistence .
Q. Q9. How can advanced analytical techniques resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10). Compare retention times with synthetic standards .
- VCD Spectroscopy: Apply vibrational circular dichroism to assign absolute configuration, particularly if the cyclobutane ring exhibits strain-induced chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
